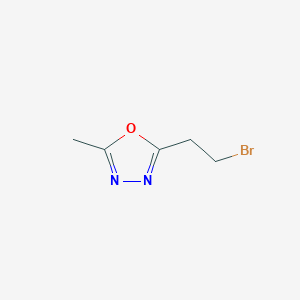
2-(4-chlorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a chemical compound with potential applications in scientific research. It is commonly referred to as CFM-2, and its molecular formula is C21H17ClN2O3.
Applications De Recherche Scientifique
Oxidation Reactivity and Synthetic Routes : Research has explored the synthetic pathways and chemical oxidation reactions of related compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamides, with various oxidants. These studies are significant for understanding the reactivity channels and potential applications in chemical synthesis (Pailloux et al., 2007).
Photovoltaic Efficiency and Ligand-Protein Interactions : Another area of research involves the spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs. These studies assess the potential of similar compounds for use as photosensitizers in dye-sensitized solar cells (DSSCs) and their light harvesting efficiency. Additionally, molecular docking studies aim to understand the binding interactions of these compounds with biological targets, such as Cyclooxygenase 1 (COX1) (Mary et al., 2020).
Enhanced Dienophilicity in Chemical Reactions : The enhanced dienophilicity of certain pyridine analogs, showing significant reactivity in [4+2] cycloaddition reactions with furan, is another critical area of study. This research is foundational for developing new synthetic methodologies and understanding the underlying mechanisms of chemical reactivity (Connon & Hegarty, 2004).
Agricultural Bioactivity : Research into polysubstituted pyridine derivatives, designed and synthesized for agricultural applications, indicates the fungicidal and herbicidal activities of some compounds. This highlights the potential of certain pyridine analogs in developing new agricultural chemicals (Zheng & Su, 2005).
Antimicrobial Agents : The synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives, starting from citrazinic acid, for use as antimicrobial agents, illustrates the versatility of pyridine analogs in medicinal chemistry. These compounds have shown promising antibacterial and antifungal activities, potentially contributing to the development of new antimicrobial drugs (Hossan et al., 2012).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-15-2-4-16(5-3-15)24-12-18(22)21-10-13-1-6-17(20-9-13)14-7-8-23-11-14/h1-9,11H,10,12H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDRMFPFLLCRJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCC2=CN=C(C=C2)C3=COC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B2381152.png)
![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid](/img/structure/B2381153.png)
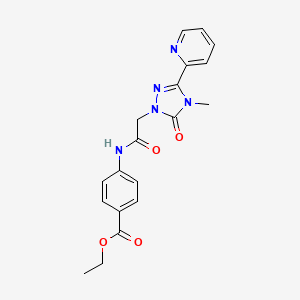
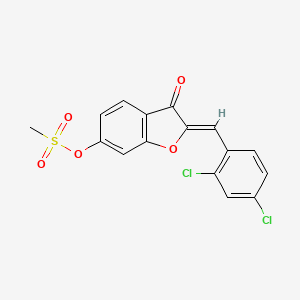
![N-(3-(methylthio)phenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2381158.png)
![3-(2-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide](/img/structure/B2381159.png)
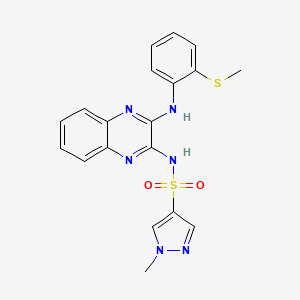
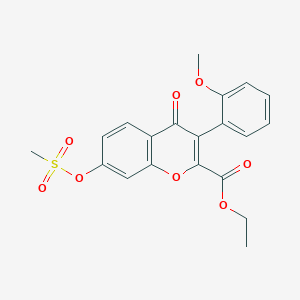
![2-chloro-N-{2-[(3-chloropyridin-4-yl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide](/img/structure/B2381166.png)

![2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2381168.png)

